BMN 673-d4 is a deuterated form of BMN 673, a potent and selective inhibitor of the enzymes Poly (ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2). This compound has garnered attention for its ability to selectively target tumor cells with specific genetic defects, particularly those involving the BRCA1 and BRCA2 genes. It has shown significantly greater potency compared to existing PARP inhibitors, making it a promising candidate in cancer therapy.
BMN 673 was developed through a systematic approach to create small molecules capable of inhibiting PARP1 activity. The compound's chemical structure is defined as (8R,9S)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-1H-pyrido[4,3,2-de]phthalazin-3(2H)-one. Its molecular formula is C19H14F2N6O, with a molecular weight of 380.4 Da. The compound is classified under the category of PARP inhibitors, which are primarily used in the treatment of cancers characterized by DNA repair deficiencies.
The synthesis of BMN 673 involves several steps that can be derived from the precursor compound LT-673. Various synthetic routes have been documented, highlighting different methodologies to achieve the desired product. The synthesis typically includes:
The detailed synthetic pathways can be explored in chemical literature and databases .
BMN 673 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key features include:
Crystallographic studies have confirmed its binding orientation within the active site of PARP enzymes, revealing hydrogen bonding interactions that stabilize the complex .
BMN 673 primarily functions through competitive inhibition of PARP1 and PARP2. The mechanism involves:
In vitro studies have demonstrated that BMN 673 exhibits an IC50 value of approximately 0.57 nM against PARP1, indicating its high potency compared to other inhibitors like olaparib .
The mechanism by which BMN 673 exerts its anti-tumor effects involves several key processes:
BMN 673 exhibits several notable physical and chemical properties:
These properties are crucial for its application in preclinical and clinical settings.
BMN 673 is primarily investigated for its potential applications in oncology:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0